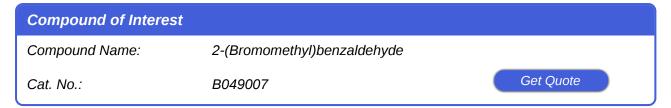


An In-depth Technical Guide to 2-(Bromomethyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Bromomethyl)benzaldehyde**, a versatile bifunctional reagent crucial in organic synthesis, particularly for the development of pharmaceutical intermediates and complex bioactive molecules.

IUPAC Name and Chemical Identity

The unequivocally established IUPAC name for the compound is **2-(bromomethyl)benzaldehyde**.[1][2]

Table 1: Chemical Identifiers and Properties

Identifier	Value		
IUPAC Name	2-(bromomethyl)benzaldehyde[1][2]		
CAS Number	60633-91-2[1][2]		
Molecular Formula	C ₈ H ₇ BrO[1][2]		
Molecular Weight	199.04 g/mol [1][2]		
InChl Key	PVIVWSKQVHYIEI-UHFFFAOYSA-N[1][2]		

| Canonical SMILES | C1=CC=C(C(=C1)CBr)C=O[1][2] |



Physicochemical and Spectroscopic Data

Quantitative data for **2-(Bromomethyl)benzaldehyde** is crucial for its application in synthetic chemistry. The following tables summarize its key physical properties and provide an example of reaction yields in a significant synthetic application.

Table 2: Computed Physicochemical Properties

Property	Value
XLogP3	2.3
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	2
Exact Mass	197.96803 Da
Monoisotopic Mass	197.96803 Da
Topological Polar Surface Area	17.1 Ų
Heavy Atom Count	10

Data sourced from PubChem CID 11252617.[1][2]

Table 3: Reaction Yields for the One-Pot Synthesis of Polycyclic Isoindolines

Entry	Solvent	Acid (equiv.)	Temperature (°C)	Yield (%)
1	Dichlorometha ne	TFA (10)	-40 to 23	95
2	Dichloroethane	TFA (10)	-40 to 23	94
3	Chloroform	TFA (10)	-40 to 23	85



Yields were determined by ¹H NMR with 1,3,5-Trimethoxybenzene as the internal standard.[1] The reaction involves **2-(Bromomethyl)benzaldehyde** and tryptamine.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. The following protocols describe the synthesis of **2-(Bromomethyl)benzaldehyde** and its subsequent use in the formation of complex heterocyclic structures.

3.1. Synthesis of 2-(Bromomethyl)benzaldehyde via Bromination of 2-Methylbenzaldehyde

The most direct route to **2-(Bromomethyl)benzaldehyde** is the selective benzylic bromination of 2-methylbenzaldehyde. This reaction typically proceeds via a free-radical mechanism.

- Materials: 2-methylbenzaldehyde, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
 or benzoyl peroxide (initiator), and a non-polar solvent such as carbon tetrachloride (CCI₄) or
 cyclohexane.
- Procedure:
 - Dissolve 2-methylbenzaldehyde (1.0 eq) in the chosen non-polar solvent.
 - Add N-Bromosuccinimide (1.0-1.2 eq) and a catalytic amount of the radical initiator (e.g., AIBN).
 - Heat the reaction mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Filter off the succinimide byproduct.
 - Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.



- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization.

3.2. One-Pot Synthesis of Polycyclic Isoindolines

This protocol details a one-pot procedure for the synthesis of polycyclic isoindolines from **2- (Bromomethyl)benzaldehyde** and tryptamine, leveraging an isoindole umpolung strategy.[1]

- Materials: 2-(Bromomethyl)benzaldehyde, tryptamine, triethylamine (TEA), dichloromethane (DCM), and trifluoroacetic acid (TFA).
- Procedure:
 - In a reaction vessel, combine tryptamine (1.2 eq) and 2-(Bromomethyl)benzaldehyde
 (1.0 eq) in dichloromethane to a concentration of 0.1 M.
 - Add triethylamine (1.2 eq) to the mixture at 23 °C to facilitate the in situ formation of the isoindole.
 - Stir the reaction mixture for 2 hours at 23 °C.
 - Dilute the reaction mixture with a sufficient volume of dichloromethane to achieve a concentration of 0.02 M.
 - Cool the mixture to -40 °C using a dry ice/acetone bath.
 - Slowly add trifluoroacetic acid (TFA) (10 eq) to the cooled solution.
 - Allow the reaction mixture to gradually warm to 23 °C and continue stirring for 16 hours.
 - Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired polycyclic isoindoline.

Synthetic Workflow and Logical Relationships



The bifunctional nature of **2-(Bromomethyl)benzaldehyde** makes it a valuable precursor for cascade reactions, enabling the efficient construction of complex molecular architectures. The following diagram illustrates the one-pot synthesis of a polycyclic isoindoline, a scaffold of interest in drug discovery.

Caption: One-pot synthesis of a polycyclic isoindoline from **2-(Bromomethyl)benzaldehyde**.

Applications in Drug Development

2-(Bromomethyl)benzaldehyde serves as a key building block for a variety of heterocyclic compounds, many of which are scaffolds for molecules with potential therapeutic applications. Its utility is primarily in the synthesis of isoindolinones and related fused-ring systems. Isoindolinone derivatives have been investigated for a range of biological activities, including as carbonic anhydrase inhibitors and for their anticancer properties.[3] The ability to readily generate diverse libraries of such compounds makes **2-(Bromomethyl)benzaldehyde** a valuable tool in the early stages of drug discovery and lead optimization.

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References

- 1. One-pot synthesis of polycyclic isoindolines using isoindole umpolung PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] A Catalyst-Free One-Pot Protocol for the Construction of Substituted Isoindolinones under Sustainable Conditions | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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